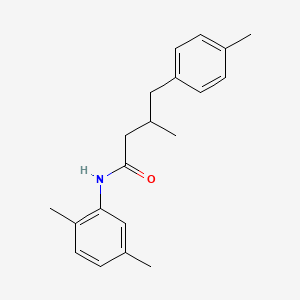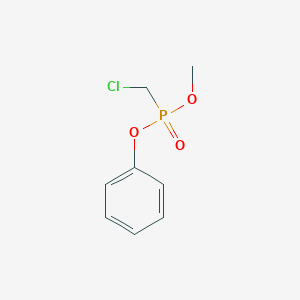
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide, also known as DMBA, is a synthetic compound that belongs to the class of amides. DMBA has been studied for its potential applications in scientific research, particularly in the field of cancer research.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has been widely used in scientific research, particularly in the field of cancer research. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide is known to induce mammary tumors in rats, making it a valuable tool for studying the mechanisms of breast cancer development. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has also been used to study the effects of environmental carcinogens on cancer development.
Mécanisme D'action
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide works by inducing DNA damage, which can lead to mutations and the development of cancer. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide is metabolized in the liver to a reactive intermediate, which can bind to DNA and cause damage. This damage can lead to mutations in genes that regulate cell growth and division, ultimately leading to the development of cancer.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has been shown to induce a number of biochemical and physiological effects, including the activation of oncogenes and the inhibition of tumor suppressor genes. N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has also been shown to induce oxidative stress, which can lead to DNA damage and the development of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide in lab experiments is that it induces mammary tumors in rats, making it a valuable tool for studying the mechanisms of breast cancer development. However, N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide has some limitations, including its toxicity and the fact that it only induces tumors in certain strains of rats.
Orientations Futures
There are several future directions for research involving N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide. One area of research is the development of new methods for synthesizing N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide that are more efficient and cost-effective. Another area of research is the development of new animal models for studying the effects of N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide on cancer development. Additionally, more research is needed to understand the mechanisms by which N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide induces DNA damage and the development of cancer, which could lead to the development of new cancer therapies.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethyl aniline with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then reacted with 3-methyl-4-(4-methylphenyl)butanoyl chloride to yield N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-14-6-9-18(10-7-14)11-16(3)13-20(22)21-19-12-15(2)5-8-17(19)4/h5-10,12,16H,11,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHMQXRCSYCUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)CC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3-methyl-4-(4-methylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-fluorophenyl)ethyl]-N-(2-furylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4942012.png)
![3-(1-naphthyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942018.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene](/img/structure/B4942026.png)
![2-{[2-nitro-5-(1-piperazinyl)phenyl]amino}ethanol](/img/structure/B4942030.png)
![((2S)-1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4942036.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4942066.png)
![N-{4-[(3-bromobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4942070.png)
![7,9-bis(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4942076.png)

![diethyl [5-(3-chlorophenoxy)pentyl]malonate](/img/structure/B4942097.png)
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4942103.png)
![N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
![4-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4942113.png)